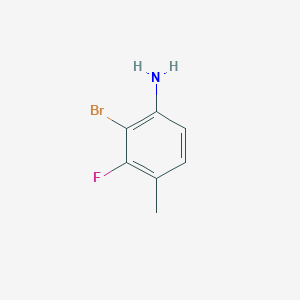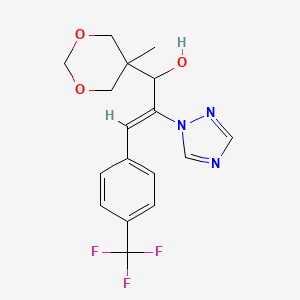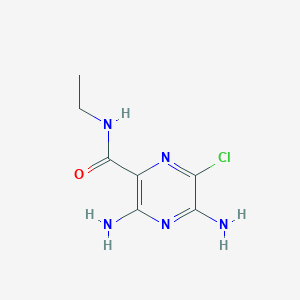
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and an ethyl group attached to the carboxamide at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Substitution Reactions:
Amination: The amino groups at positions 3 and 5 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxamide Formation: The carboxamide group at position 2 can be introduced through amidation reactions using ethylamine and appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, methoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide, methanol, or ammonia can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3,5-diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide.
Reduction: Formation of 3,5-diamino-N-ethylpyrazine-2-carboxamide.
Substitution: Formation of 3,5-diamino-6-methoxy-N-ethylpyrazine-2-carboxamide.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving nitrogen metabolism.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the chlorine atom and carboxamide group can participate in hydrophobic interactions and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
- 3,5-Diamino-6-chloropyrazine-2-carboxamide
- 3,5-Diamino-6-methoxy-N-ethylpyrazine-2-carboxamide
- 3,5-Diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (chlorine, methoxy, hydroxyl) at position 6 can significantly alter the compound’s reactivity and interaction with molecular targets.
- Unique Properties: 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide is unique due to the combination of chlorine and ethyl groups, which can enhance its stability and specificity in biological systems.
Propriétés
Formule moléculaire |
C7H10ClN5O |
|---|---|
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H10ClN5O/c1-2-11-7(14)3-5(9)13-6(10)4(8)12-3/h2H2,1H3,(H,11,14)(H4,9,10,13) |
Clé InChI |
FPLIWXBQBNLRRH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


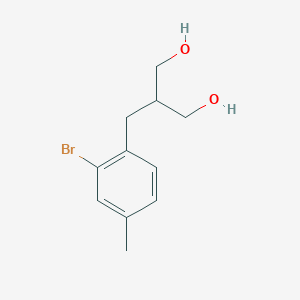

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
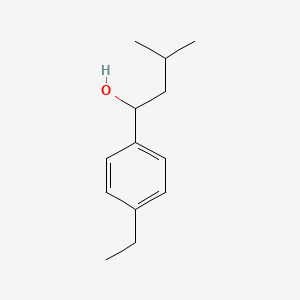
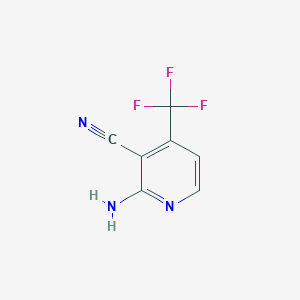

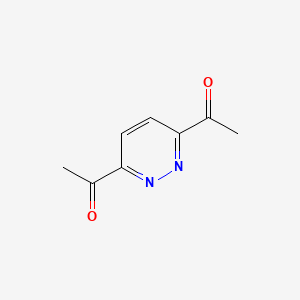
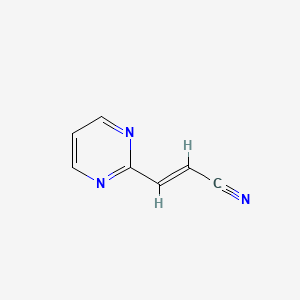

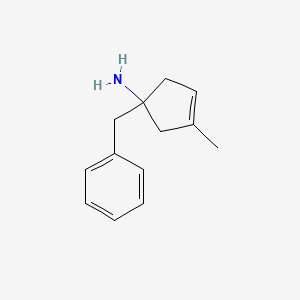
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
